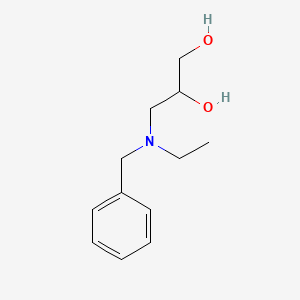

3-(N-Benzyl-N-ethylamino)propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85721-31-9 |

|---|---|

Molecular Formula |

C12H19NO2 |

Molecular Weight |

209.28 g/mol |

IUPAC Name |

3-[benzyl(ethyl)amino]propane-1,2-diol |

InChI |

InChI=1S/C12H19NO2/c1-2-13(9-12(15)10-14)8-11-6-4-3-5-7-11/h3-7,12,14-15H,2,8-10H2,1H3 |

InChI Key |

BITYXLZZFQSMRP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)CC(CO)O |

Origin of Product |

United States |

Classification Within Amino Alcohol and Diol Derivative Classes

3-(N-Benzyl-N-ethylamino)propane-1,2-diol is classified as both an amino alcohol and a diol derivative.

Amino Alcohols : These are organic compounds that contain both an amine and an alcohol functional group. um.edu.myalfa-chemistry.com The compound is specifically a 1,2-amino alcohol or β-amino alcohol, as the amine and the hydroxyl groups are located on adjacent carbon atoms within the propane backbone. Amino alcohols are a significant class of compounds widely used in organic chemistry, biochemistry, and medicinal chemistry. um.edu.myalfa-chemistry.com Their utility often stems from the dual reactivity of the amine and alcohol moieties. alfa-chemistry.com They can serve as precursors for bioactive molecules, chiral ligands, and auxiliaries in asymmetric synthesis. alfa-chemistry.comdiva-portal.org

Diol Derivatives : A diol is a chemical compound containing two hydroxyl (-OH) groups. Because the hydroxyl groups in this compound are on adjacent carbons, it is further classified as a vicinal diol , or glycol. libretexts.org Vicinal diols are important intermediates in organic synthesis. fiveable.me The proximity of the two hydroxyl groups can lead to unique chemical behaviors, such as the formation of intramolecular hydrogen bonds and susceptibility to specific reactions like oxidative cleavage. fiveable.medoubtnut.com

Synthetic Methodologies and Strategies for 3 N Benzyl N Ethylamino Propane 1,2 Diol

General Synthetic Approaches to 3-Amino-1,2-propanediol (B146019) Derivatives

The synthesis of 3-amino-1,2-propanediol and its derivatives is a cornerstone for accessing a wide range of chemical intermediates. google.comchemicalbook.comnih.gov These compounds are valuable in various fields, including as precursors for pharmaceuticals and specialty materials. sfdchem.com General strategies for their preparation typically involve the introduction of an amino group onto a three-carbon diol backbone. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and widely employed strategy for synthesizing 3-amino-1,2-propanediol derivatives. This approach involves a nucleophile, typically an amine, attacking an electrophilic carbon atom, leading to the displacement of a leaving group. youtube.com In the context of propanediol (B1597323) synthesis, a common precursor is a halohydrin, such as 3-chloropropane-1,2-diol, where the chlorine atom serves as the leaving group. sfdchem.comresearchgate.net The reaction with an appropriate amine, like N-benzylethylamine for the target compound, results in the formation of a new carbon-nitrogen bond. The process can be conceptualized as the replacement of the halide with the amino group. youtube.com

Schiff Base Formation Pathways

Schiff base formation represents another pathway for modifying or creating derivatives of 3-amino-1,2-propanediol. mdpi.comjptcp.com This reaction involves the condensation of a primary amino group with an aldehyde or ketone to form an imine or Schiff base. jptcp.comresearchgate.net For instance, 3-amino-1,2-propanediol can react with various aromatic aldehydes. mdpi.com While the target compound, 3-(N-Benzyl-N-ethylamino)propane-1,2-diol, possesses a tertiary amine and thus cannot form a Schiff base directly, this pathway is relevant for the synthesis of related derivatives or as part of a multi-step synthetic sequence where a primary amine is first derivatized and then further modified.

Stepwise Synthetic Pathways for the Target Compound

The direct synthesis of this compound is most efficiently achieved through stepwise pathways that utilize reactive three-carbon precursors. These methods are characterized by their high selectivity and yield under controlled reaction conditions.

Utilization of Epoxide Precursors (e.g., Glycidol (B123203), Epichlorohydrin)

Epoxides are highly valuable precursors in organic synthesis due to the strained nature of their three-membered ring, which makes them susceptible to ring-opening by nucleophiles. Glycidol and epichlorohydrin (B41342) are common starting materials for producing 3-amino-1,2-propanediol derivatives. google.comwipo.int Epichlorohydrin, for example, can be hydrolyzed to form an intermediate which then reacts with an aminating agent. google.comwipo.int Glycidol offers a more direct route, as its epoxide ring can be opened directly by an amine. nih.gov

The ring-opening of an epoxide with an amine is a classic and efficient method for preparing β-amino alcohols. mdpi.com This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. In the case of an unsymmetrical epoxide like glycidol, the amine preferentially attacks the less sterically hindered terminal carbon atom, leading to the formation of a 3-substituted propane-1,2-diol. mdpi.com

To synthesize this compound, N-benzylethylamine is reacted directly with a glycidol precursor. The nitrogen atom of the amine acts as the nucleophile, opening the epoxide ring to form the desired product. This reaction is typically carried out in a suitable solvent and may be catalyzed by acids or bases to enhance the reaction rate. mdpi.comresearchgate.net The regioselectivity of the ring-opening is a critical factor, and conditions are optimized to ensure the formation of the desired isomer. nih.govresearchgate.net

Table 1: Representative Conditions for Epoxide Ring-Opening with Amines

| Epoxide Precursor | Amine Nucleophile | Catalyst/Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Epichlorohydrin | Aniline | Lipozyme TL IM / Methanol (B129727) | 45 | 85.2% | mdpi.com |

| Epichlorohydrin | Aniline/Epichlorohydrin (1:1) | Lipozyme TL IM / Methanol | 45 | 91.3% | mdpi.com |

| Glycidol | Various Alcohols | [OSSO]-FeIII triflate complex | 80 | >95% | nih.gov |

This table presents data for analogous reactions to illustrate typical conditions. Specific yields for the target compound may vary.

Derivation from Halohydrin Precursors (e.g., 3-chloropropane-1,2-diol)

An alternative and robust method for synthesizing the target compound involves using a halohydrin precursor, most commonly 3-chloropropane-1,2-diol. researchgate.net This method relies on a direct nucleophilic substitution reaction where the amine displaces the chloride ion. google.com

The synthesis of this compound from 3-chloropropane-1,2-diol would involve reacting it with N-benzylethylamine. Often, a base is added to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The reaction parameters, such as temperature, solvent, and molar ratio of the reactants, are carefully controlled to optimize the yield and purity of the final product. researchgate.net

Table 2: Synthesis of 3-Amino-1,2-propanediol from 3-Chloropropane-1,2-diol

| Amine | Molar Ratio (Amine:Halohydrin) | Temperature (°C) | Time (h) | Purity | Reference |

|---|---|---|---|---|---|

| Ammonia (B1221849) | 15:1 | 50 | 4 | 99.6% | researchgate.net |

| Ammonia | 3-8 times mass | 30-50 | 1-3 | >99% | google.com |

This table shows data for the reaction with ammonia. Conditions would be adapted for the reaction with N-benzylethylamine.

Amination Reactions with N-Benzyl-N-ethylamine or Related Amine Mixtures

A principal and direct method for the synthesis of this compound involves the amination of a suitable three-carbon backbone. This is typically achieved through the ring-opening of an epoxide, such as glycidol, or the nucleophilic substitution of a halohydrin, like 3-chloropropane-1,2-diol, with the secondary amine, N-benzyl-N-ethylamine.

The reaction of N-benzyl-N-ethylamine with glycidol is a regioselective process where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide ring. This reaction is often carried out in polar solvents like ethanol (B145695) or water at controlled temperatures, generally ranging from 0 to 25°C, to afford the desired product in good yields, typically between 80-85%. Alternatively, starting from 3-chloropropane-1,2-diol, the substitution reaction with N-benzyl-N-ethylamine is usually performed in polar aprotic solvents such as DMF or DMSO at slightly elevated temperatures of 25-60°C, resulting in yields of 70-80%.

A variation of this approach involves the in-situ formation of the tertiary amine by using a mixture of primary amines, namely benzylamine (B48309) and ethylamine, under controlled conditions. This method, however, requires stringent control over the reaction to prevent the formation of a mixture of products.

Sequential Alkylation of 3-Aminopropane-1,2-diol

An alternative and more controlled, albeit longer, synthetic route is the sequential alkylation of 3-aminopropane-1,2-diol. This method offers the advantage of introducing the benzyl (B1604629) and ethyl groups in a stepwise manner, which can be crucial for achieving high purity. The process begins with the mono-N-alkylation of 3-aminopropane-1,2-diol to form either 3-(benzylamino)propane-1,2-diol (B3384299) or 3-(ethylamino)propane-1,2-diol.

Optimization of Reaction Parameters and Conditions

The successful synthesis of this compound with high yield and purity hinges on the meticulous control of various reaction parameters. These include molar ratios of reactants, temperature, pH, and the potential use of catalytic systems.

Control of Molar Ratios for Selective Functionalization

In the synthesis of N,N-disubstituted amines, controlling the molar ratio of the amine to the alkylating agent is critical to prevent over-alkylation. nih.gov When starting from 3-aminopropane-1,2-diol in a sequential alkylation, using a stoichiometric amount or a slight excess of the first alkylating agent (e.g., benzyl chloride) can favor the formation of the mono-alkylated intermediate. After purification, the subsequent alkylation with the second alkylating agent (e.g., ethyl iodide) can then be carried out to completion. In direct amination with a mixture of amines, the relative concentrations of benzylamine and ethylamine, along with the order of addition, would need to be precisely controlled to achieve the desired product selectively, a significant synthetic challenge.

Temperature and pH Control for Yield and Selectivity

Temperature is a critical parameter in the synthesis of this compound, particularly when using reactive precursors like glycidol. The ring-opening of epoxides is an exothermic process, and maintaining a low temperature (0-25°C) is crucial to control the reaction rate and prevent side reactions, such as polymerization of glycidol. bibliotekanauki.pl In reactions involving glycidol, the pH of the medium also plays a significant role. Basic conditions generally favor the nucleophilic attack at the less substituted carbon of the epoxide, leading to the desired 1,2-diol product. bibliotekanauki.pl In contrast, acidic conditions can lead to a mixture of 1,2- and 1,3-diol isomers. bibliotekanauki.pl Therefore, maintaining a basic or neutral pH is essential for the regioselective synthesis of this compound.

Application of Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases, such as an aqueous solution and an organic solvent. In the synthesis of this compound, particularly when starting from 3-chloropropane-1,2-diol and N-benzyl-N-ethylamine, a phase transfer catalyst can enhance the reaction rate. The catalyst, typically a quaternary ammonium (B1175870) salt, transports the reacting anion from the aqueous or solid phase to the organic phase where the reaction occurs. This can be particularly useful if a solid base like potassium carbonate is used to neutralize the acid formed during the reaction. The application of PTC can lead to milder reaction conditions, reduced reaction times, and improved yields.

Strategies for Avoiding Side Reactions (e.g., Over-alkylation, Diol Protection/Deprotection Issues)

A primary challenge in the synthesis of secondary and tertiary amines is the potential for over-alkylation, where the amine product is more nucleophilic than the starting amine and reacts further with the alkylating agent. In the sequential synthesis of this compound, careful control of stoichiometry and slow addition of the alkylating agent are key strategies to minimize this side reaction.

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| Epoxide Ring-Opening | Glycidol | N-benzyl-N-ethylamine | Ethanol, Water | 0-25 | 80-85 |

| Halohydrin Substitution | 3-chloropropane-1,2-diol | N-benzyl-N-ethylamine | DMF, DMSO | 25-60 | 70-80 |

| Sequential Alkylation | 3-aminopropane-1,2-diol | Benzyl halide, Ethyl halide, Base | Acetonitrile (B52724) | 40-60 | 65-75 |

Data sourced from a comparative summary of preparation methods.

Advanced Synthetic Protocols and Innovations

Recent advancements in organic synthesis have led to the development of powerful methodologies that streamline the construction of highly functionalized molecules. These innovative approaches, including tandem reactions and biocatalysis, offer significant improvements over classical synthetic methods by reducing the number of synthetic steps, minimizing waste, and providing high levels of stereochemical control.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for molecular synthesis. Tandem reductive amination is a powerful variant of this approach for the synthesis of amines. This method typically involves the in situ formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.

For the synthesis of this compound, a hypothetical tandem reductive amination could commence from a suitable three-carbon carbonyl precursor bearing the diol functionality, such as glyceraldehyde or 1,3-dihydroxyacetone. The reaction would proceed via the formation of an iminium ion intermediate upon reaction with N-benzylethylamine, which is then reduced in the same pot to yield the target tertiary amine.

A key advantage of this approach is the ability to avoid the isolation of potentially unstable iminium ion intermediates. The choice of reducing agent is critical for the success of tandem reductive aminations, with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being commonly employed due to their mildness and selectivity for imines over carbonyls. masterorganicchemistry.com For instance, NaBH(OAc)₃ is particularly effective for the reductive amination of aldehydes and ketones. masterorganicchemistry.com

One-pot tandem ozonolysis and reductive amination sequences also present a viable, albeit indirect, route. unl.edu In such a strategy, an appropriate alkene precursor could be cleaved via ozonolysis to generate an aldehyde in situ, which then undergoes reductive amination. unl.edu

| Precursor Type | Amine | Reducing Agent | Potential Product |

| Glyceraldehyde | N-Benzylethylamine | NaBH(OAc)₃ | This compound |

| 1,3-Dihydroxyacetone | N-Benzylethylamine | NaBH₃CN | This compound |

| Alkene (via ozonolysis) | N-Benzylethylamine | NaBH(OAc)₃ | This compound |

This table presents a conceptual framework for the application of tandem reductive amination to the synthesis of the target compound, based on established principles of this methodology.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes, such as imine reductases and reductive aminases, are particularly well-suited for the synthesis of chiral amines and their derivatives. nih.gov

Enzymatic cascade reactions, where multiple enzymatic transformations are performed in a single pot, offer a highly efficient means of producing complex molecules like chiral amino alcohols from simple precursors. nih.gov These cascades can be designed to be highly stereoselective, yielding products with excellent enantiomeric purity.

A prominent strategy involves the use of a D-fructose-6-phosphate aldolase (B8822740) (FSA) in tandem with an imine reductase (IRED). nih.gov In a potential biocatalytic route to a chiral precursor for this compound, an FSA variant could catalyze the aldol (B89426) reaction between a suitable aldehyde and a donor like dihydroxyacetone phosphate (B84403) to generate a dihydroxy ketone intermediate. This intermediate could then be subjected to a reductive amination step catalyzed by an IRED in the presence of N-benzylethylamine. nih.gov The stereoselectivity of both the aldolase and the imine reductase would be crucial in determining the final stereochemistry of the amino diol.

The use of multi-enzyme systems often requires careful optimization of reaction conditions to ensure the compatibility and efficiency of all biocatalysts in the cascade. Cofactor regeneration systems, such as those employing glucose dehydrogenase (GDH), are typically integrated to recycle the expensive nicotinamide (B372718) cofactors (e.g., NADPH) required by the oxidoreductases. nih.gov

| Enzyme 1 | Substrates 1 | Intermediate | Enzyme 2 | Substrates 2 | Potential Product |

| Fructose-6-phosphate Aldolase (FSA) | Aldehyde + Dihydroxyacetone phosphate | Dihydroxy ketone | Imine Reductase (IRED) | Intermediate + N-Benzylethylamine + NADPH | Chiral this compound |

This table illustrates a conceptual enzymatic cascade for the synthesis of a chiral version of the target compound, drawing upon established biocatalytic strategies.

The direct stereoselective synthesis of amino diols can be achieved using engineered enzymes with high selectivity. Imine reductases (IREDs) and reductive aminases (RedAms) are particularly promising for this purpose. nih.gov These enzymes catalyze the asymmetric reduction of imines or the reductive amination of carbonyl compounds, providing access to chiral secondary and tertiary amines. nih.gov

For the synthesis of an enantiomerically pure form of this compound, a prochiral ketone precursor, such as 1,3-dihydroxyacetone, could be reacted with N-benzylethylamine in the presence of a stereoselective IRED and a cofactor regeneration system. The enzyme would catalyze the formation of the iminium ion and its subsequent reduction in a stereocontrolled manner. The substrate scope of IREDs is continuously being expanded through enzyme discovery and protein engineering, with studies showing activity on a range of ketone and amine substrates, including those with benzyl groups. mdpi.com

The selection of the appropriate IRED is critical, as different enzymes exhibit varying substrate specificities and stereoselectivities. A screening of a panel of IREDs would likely be necessary to identify a biocatalyst with optimal activity and selectivity for the desired transformation. mdpi.com

| Enzyme | Ketone Substrate | Amine Substrate | Key Features |

| Imine Reductase (IRED) | 1,3-Dihydroxyacetone | N-Benzylethylamine | High stereoselectivity, mild reaction conditions |

| Reductive Aminase (RedAm) | 1,3-Dihydroxyacetone | N-Benzylethylamine | Can catalyze both imine formation and reduction |

This table summarizes the potential application of stereoselective enzymatic synthesis for the production of the target amino diol, based on the known capabilities of IREDs and RedAms.

Presence and Significance of Stereocenters

The core structure of this compound, C6H5-CH2-N(CH2CH3)-CH2-CH(OH)-CH2OH, possesses a single stereocenter at the second carbon (C2) of the propane-1,2-diol backbone. This gives rise to a pair of enantiomers: (R)-3-(N-Benzyl-N-ethylamino)propane-1,2-diol and (S)-3-(N-Benzyl-N-ethylamino)propane-1,2-diol.

However, structural analogues can possess additional stereocenters. For instance, an analogue like 3-amino-2-phenylpropane-1,2-diol (B2609824) has two chiral centers, leading to four possible stereoisomers (two diastereomeric pairs of enantiomers). The spatial arrangement of the amino and hydroxyl groups is crucial. Chiral 1,2-amino alcohols and 1,2-diols are fundamental structural motifs found in a wide variety of biologically active molecules and natural products. acs.orgacs.org The specific stereochemistry is often a key determinant of a molecule's interaction with chiral biological targets such as enzymes and receptors, making enantioselective synthesis a vital objective. acs.org

Enantioselective Synthetic Strategies for Amino Diols

To obtain optically pure amino diols, chemists employ several enantioselective strategies that guide a reaction towards the formation of a single enantiomer.

A common and effective method for synthesizing chiral amino diols is through the use of commercially available, enantiomerically pure three-carbon building blocks. The synthesis involves the nucleophilic ring-opening of a chiral epoxide or substitution on a chiral chlorodiol.

(R)-Glycidol: This precursor, also known as (R)-(+)-oxirane-2-methanol, is a versatile chiral building block. sigmaaldrich.comsynthesiswithcatalysts.com The synthesis of a specific enantiomer of an amino diol can be achieved through the regioselective nucleophilic attack of an amine, such as N-benzylethylamine, on the less sterically hindered carbon of the epoxide ring of (R)-glycidol. This reaction opens the ring to form the desired 1,2-diol backbone with a defined stereocenter. sigmaaldrich.comnih.gov

(S)-(+)-3-Chloro-1,2-propanediol: This chiral halohydrin serves as another important precursor. google.com The synthesis involves the nucleophilic substitution of the chlorine atom by the desired amine. For example, reacting (S)-3-chloro-1,2-propanediol with N-benzylethylamine would yield the corresponding (R)-amino diol, as the reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, although the Cahn-Ingold-Prelog priority rules must be applied to assign the final stereochemistry. The synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol (B139630) and ammonia is a well-established reaction. researchgate.net Enantiopure 3-chloro-1,2-propanediol can itself be synthesized stereospecifically from sugar derivatives or obtained via kinetic resolution. google.comresearchgate.net

Table 1: Comparison of Chiral Precursors for Amino Diol Synthesis

| Precursor | Chemical Name | CAS Number | Typical Reaction | Key Features |

|---|---|---|---|---|

| (R)-Glycidol | (R)-(+)-Oxirane-2-methanol | 57044-25-4 | Epoxide Ring-Opening | Highly reactive; reaction proceeds with high regioselectivity. sigmaaldrich.comsynthesiswithcatalysts.comprepchem.com |

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org This strategy is a powerful tool in asymmetric synthesis. wikipedia.org

Several types of chiral auxiliaries have been developed for the synthesis of chiral amines and amino alcohols:

Oxazolidinones: Evans auxiliaries, a class of oxazolidinones, are widely used to control the stereochemistry of alkylation and aldol reactions. While primarily used for synthesizing chiral carboxylic acids and alcohols, modifications of this approach can be applied to amino alcohol synthesis.

(S)-Indoline Auxiliaries: Chiral hydrazones derived from aldehydes and (S)-indoline-based hydrazines can react with organometallic reagents with exceptionally high diastereoselectivity (up to >99% de). nih.gov The resulting hydrazine (B178648) can then be readily converted to the target chiral amino alcohol. nih.gov

Other Auxiliaries: Other notable auxiliaries include trans-2-phenyl-1-cyclohexanol, pseudoephedrine, and derivatives of camphor (B46023) and BINOL (1,1'-bi-2-naphthol). wikipedia.org For instance, (S,S)-cyclohexane-1,2-diol has been used as a chiral auxiliary in the asymmetric synthesis of α,α-disubstituted α-amino acids. sigmaaldrich.com

The general principle involves attaching the achiral substrate to the chiral auxiliary, performing the key bond-forming reaction which is directed by the auxiliary's stereochemistry, and then cleaving the auxiliary to release the enantiomerically enriched product. wikipedia.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal-based catalysts. acs.orgacs.org This field has provided direct and efficient routes to chiral amino alcohols and diols. acs.orgnih.gov

A prominent strategy is the asymmetric Mannich reaction, where an α-hydroxyketone reacts with an imine in the presence of a chiral amino acid catalyst. acs.orgacs.org

Mechanism and Selectivity: Catalysts such as derivatives of primary amino acids (e.g., threonine, tryptophan) are effective. acs.orgacs.org The reaction proceeds through the formation of a chiral enamine intermediate from the α-hydroxyketone and the organocatalyst. acs.org The geometry of this enamine ((E) or (Z)) is controlled by the catalyst structure and dictates the diastereoselectivity of the final product. acs.org This enamine then attacks the imine from a specific face, controlled by the catalyst's chiral environment, leading to high enantioselectivity. acs.org

Catalyst Performance: Research has shown that these reactions can produce anti-1,2-amino alcohols with excellent diastereomeric ratios (dr) and enantiomeric excesses (ee). acs.org

Table 2: Representative Organocatalytic Synthesis of Amino Alcohols

| Catalyst Type | Reaction | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Primary Amino Acid Derivative | Mannich Reaction | anti-1,2-Amino Alcohol | Up to >20:1 | Up to >99% | acs.org |

| Proline Derivative | Aldol Reaction | syn-Amino Alcohol | Good to excellent | Good to excellent | researchgate.net |

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic resolutions are particularly powerful due to the high selectivity of enzymes. nih.gov

Lipase-Catalyzed Resolution: Lipases are widely used enzymes that catalyze the enantioselective acylation of racemic diols and amino alcohols. wikipedia.orgnih.govacs.org In a typical procedure, a racemic diol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica). nih.govacs.org The lipase acylates one enantiomer much faster than the other. nih.gov This allows for the separation of the faster-reacting acylated product from the unreacted, enantiomerically enriched diol. nih.govacs.org This method can achieve very high enantiomeric excesses for both the resolved alcohol and the ester product. acs.orgthieme-connect.com

Alcohol Dehydrogenase (ADH) Catalyzed Reactions: ADHs are oxidoreductases that can be used for the asymmetric reduction of prochiral ketones to form chiral alcohols. mdpi.com By starting with a 1,4-diaryl-1,4-dione, for example, biocatalytic reduction using an ADH can produce the corresponding chiral 1,4-diol with high diastereo- and enantiopurity. mdpi.com

Dynamic Kinetic Resolution (DKR): In an ideal scenario, the slower-reacting enantiomer from a kinetic resolution can be racemized in situ. This process, known as dynamic kinetic resolution, allows for a theoretical yield of 100% for a single, desired enantiomer. wikipedia.orgchemrxiv.org This has been effectively applied in the synthesis of amino acids and other chiral compounds. wikipedia.orgchemrxiv.org

Diastereoselective Control in Synthetic Pathways

When a molecule contains two or more stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). The resulting diastereomers are designated as syn (when similar groups are on the same side in a Fischer or zigzag projection) or anti (when they are on opposite sides).

The organocatalytic approaches discussed previously offer excellent diastereoselective control. acs.orgacs.org

Catalyst-Controlled Diastereoselectivity: The choice of organocatalyst is crucial for determining whether the syn or anti diastereomer is formed. For example, in the reaction of α-hydroxyketones, catalysts derived from secondary amines like proline typically favor the formation of (E)-enamines, leading to syn-amino alcohols and anti-1,2-diols. acs.org In contrast, newly designed primary amine-based catalysts can favor the formation of (Z)-enamines, which subsequently leads to the opposite diastereomers: anti-1,2-amino alcohols and syn-1,2-diols. acs.orgacs.org This allows chemists to selectively synthesize a desired diastereomer simply by choosing the appropriate catalyst.

Substrate-Controlled Diastereoselectivity: In some synthetic routes, the existing chirality in a substrate can direct the formation of a new stereocenter. This is a common strategy in the synthesis of complex natural products.

Diastereoselective Reduction: The reduction of a chiral α-amino ketone to an α-amino alcohol can be highly diastereoselective. The choice of reducing agent and reaction conditions can favor the formation of either the syn or anti product by influencing the direction of hydride attack, often guided by chelation control with the existing heteroatoms.

Through these sophisticated methods, chemists can exert a high degree of control over the three-dimensional structure of amino diol analogues, enabling the synthesis of specific stereoisomers for further study and application. nih.gov

Asymmetric Catalysis in Amino Alcohol and Diol Formation

The synthesis of enantiomerically pure analogues of this compound relies heavily on asymmetric catalysis to install the vicinal amino alcohol and diol functionalities with high stereocontrol. Chiral 1,2-amino alcohols and their derivatives are crucial structural motifs in biologically active compounds and are valuable as chiral ligands and organocatalysts in organic synthesis. acs.org Catalytic methods are generally preferred over stoichiometric approaches or classical resolution techniques due to their efficiency, atom economy, and environmental benefits. acs.org Key strategies in this field include the Sharpless asymmetric aminohydroxylation and dihydroxylation, asymmetric transfer hydrogenation, and biocatalytic transformations.

One of the most direct and powerful methods for the enantioselective synthesis of vicinal amino alcohols is the Sharpless Asymmetric Aminohydroxylation (ASAH) of alkenes. nih.gov This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to achieve a regio- and syn-selective addition of amino and hydroxyl groups across a double bond. nih.govorganic-chemistry.org The chirality of the product is directed by dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derived ligands, which coordinate to the osmium center. organic-chemistry.org The nitrogen source is typically a salt of an N-halo-sulfonamide, -amide, or -carbamate, such as chloramine-T. organic-chemistry.org While this transformation is an elegant approach for the direct synthesis of N-protected amino alcohols, the yields can sometimes be moderate due to challenges with regioselectivity. nih.gov

A related and highly reliable method is the Sharpless Asymmetric Dihydroxylation (AD), which converts prochiral alkenes into chiral vicinal diols with exceptional enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction can be applied to the synthesis of aminodiol analogues by using an appropriate olefin precursor, such as an N-protected allylic amine. The reaction employs a catalytic amount of osmium tetroxide, which is regenerated in the catalytic cycle by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide. wikipedia.org The enantioselectivity is controlled by the choice of commercially available premixed reagents, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), which typically deliver the opposite enantiomers of the diol product. organic-chemistry.org The reaction proceeds through a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the diol. wikipedia.org

| Substrate (Alkene) | Catalyst/Ligand System | Enantiomeric Excess (ee) | Product Type |

| α,β-Unsaturated Esters | OsO₄, Chiral Ligand | High | α-Hydroxy-β-amino acid derivatives nih.gov |

| Terminal Olefins | OsO₄/NMO | Not specified | Diol nih.gov |

| Allylic Azides | Sharpless Dihydroxylation | up to 99:1 er | Tertiary Azido Diols nih.gov |

| N-Boc Allylic Amines | AD-mix | Not specified | Protected Amino Diols york.ac.uk |

Beyond osmium-catalyzed reactions, other asymmetric catalytic systems have proven effective for the synthesis of chiral 1,2-amino alcohols. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones is a highly efficient one-step process. acs.org This method can convert unprotected α-amino ketone hydrochloride salts into the corresponding chiral 1,2-amino alcohol products in high yields and with excellent enantioselectivities (>99% ee). acs.org The development of tethered Ru(II) catalysts, such as RuCl(S,S)-Teth-TsDpen, has been crucial for achieving high reactivity and stereocontrol in these transformations. acs.org

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov Multi-enzyme cascades have been designed for the synthesis of enantiomerically pure amino alcohols and aminodiols from simple starting materials. acs.orgnih.gov For example, a three-component strategy combining a D-fructose-6-phosphate aldolase (FSA) variant for biocatalytic aldol reactions with an imine reductase (IRED) for reductive amination can produce aminodiols with three stereocenters with high stereoselectivity. nih.gov This approach avoids complex protection-deprotection steps and operates under mild reaction conditions. nih.gov

| Catalytic Method | Substrate | Catalyst | Key Features |

| Asymmetric Transfer Hydrogenation | α-Amino Ketones | RuCl(S,S)-Teth-TsDpen | High yields, >99% ee for various amino alcohols acs.org |

| Enzymatic Cascade | l-Phenylalanine | Multi-enzyme system | Overall yields of 61-69% for enantiopure amino alcohols acs.org |

| Enzymatic Aldol/Reductive Amination | Aldehydes, Ketones, Amines | FSA / IRED-259 | Stereoselective formation of aminopolyols nih.gov |

These diverse catalytic strategies provide a powerful toolkit for the stereocontrolled synthesis of complex molecules like this compound and its analogues, enabling access to specific stereoisomers required for various applications.

Contextualization Within Modern Organic Synthesis Paradigms

In the landscape of modern organic synthesis, molecules that serve as versatile building blocks are highly valued. 3-(N-Benzyl-N-ethylamino)propane-1,2-diol, as a functionalized amino alcohol, fits within this paradigm.

Amino alcohols are crucial synthons for the construction of a wide array of complex organic molecules, including many pharmaceutical agents and natural products. um.edu.myalfa-chemistry.com The synthesis of 1,2-amino alcohols is a well-established area of organic chemistry, with common methods including the ring-opening of epoxides with amines. um.edu.myorganic-chemistry.org

The bifunctional nature of this compound allows for selective modification at either the amine or the diol moiety. For instance, the hydroxyl groups can be protected while reactions are carried out on the amine, or vice-versa. Furthermore, if the molecule is prepared in an enantiomerically pure form, it can be used as a chiral building block or a chiral ligand for asymmetric catalysis—a cornerstone of modern synthesis that enables the selective production of a single enantiomer of a chiral drug. alfa-chemistry.comdiva-portal.org Compounds with similar structural motifs are explored for their potential roles in creating new chemical entities with specific biological or material properties. alfa-chemistry.commedihealthpedia.com

Chemical Reactivity and Derivatization Pathways of 3 N Benzyl N Ethylamino Propane 1,2 Diol

Reactivity of the Tertiary Amine Moiety

The tertiary amine in 3-(N-Benzyl-N-ethylamino)propane-1,2-diol is a key center of reactivity, characterized by the lone pair of electrons on the nitrogen atom.

Nucleophilic Properties and Hindrance Effects

All amines, due to the active lone pair of electrons on the highly electronegative nitrogen atom, can act as nucleophiles. chemguide.co.uklibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

For tertiary amines, such as the one present in this compound, two competing factors influence their nucleophilicity:

Inductive Effect : The presence of three alkyl or aryl groups (in this case, benzyl (B1604629), ethyl, and a propanediol (B1597323) group) increases the electron density on the nitrogen atom, which should enhance its nucleophilicity compared to primary or secondary amines. masterorganicchemistry.com

Steric Hindrance : The bulky nature of the substituents around the nitrogen atom can physically obstruct its ability to attack an electrophilic center. masterorganicchemistry.comyoutube.comyoutube.com The benzyl and ethyl groups create a sterically crowded environment around the nitrogen, which can significantly slow down reaction rates, particularly in SN2 reactions where the nucleophile needs to approach a specific trajectory. youtube.comyoutube.com

Table 1: Factors Influencing Amine Nucleophilicity

| Amine Class | Electronic Effect | Steric Hindrance | General Nucleophilicity Trend |

|---|---|---|---|

| Primary (RNH₂) | One electron-donating group | Low | Good |

| Secondary (R₂NH) | Two electron-donating groups | Moderate | Generally the strongest |

Role in Coordination Chemistry and Potential as a Directing Group

The structure of this compound, containing a nitrogen atom and two adjacent hydroxyl groups, makes it an excellent candidate for use as a tridentate ligand in coordination chemistry. nih.govacs.org Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. youtube.com The nitrogen and the two oxygen atoms can act as donor atoms, chelating to a metal center.

Research on structurally similar chiral amino diols has shown their ability to form stable complexes with metals like molybdenum. nih.govacs.org In these complexes, the amino diol coordinates to the metal center through its nitrogen and deprotonated oxygen atoms, creating a distorted octahedral geometry. nih.govacs.org This coordinating ability is fundamental to its potential role as a directing group in organic synthesis.

A directing group is a functional group within a substrate that guides a catalyst to a specific reaction site, often enabling C-H bond functionalization with high regioselectivity. rsc.orgwikipedia.org The N,O,O-donor set of the amino diol can coordinate to a metal catalyst, positioning it in close proximity to specific C-H bonds on the molecule or another substrate, thereby facilitating a targeted transformation. rsc.orgnih.gov

Transformations of the Vicinal Diol Functionality

The vicinal diol (a 1,2-diol) is another highly reactive site within the molecule, allowing for a range of derivatization pathways.

Acylation Reactions

The primary and secondary hydroxyl groups of the diol can undergo acylation with reagents like acyl chlorides or acid anhydrides to form the corresponding esters. libretexts.org These reactions can be catalyzed by acids or bases, or in some cases, by enzymes. For instance, lipases have been used for the regioselective acylation of diols. researchgate.net

For this compound, acylation could lead to a mixture of products:

Mono-acylation at the primary hydroxyl group.

Mono-acylation at the secondary hydroxyl group.

Di-acylation at both hydroxyl groups.

The regioselectivity of the reaction (i.e., which hydroxyl group reacts preferentially) can be influenced by steric factors (the primary alcohol is typically more accessible) and the reaction conditions employed.

Cyclization Reactions

Amino alcohols and their derivatives are valuable precursors for the synthesis of various heterocyclic compounds through cyclization reactions. mdpi.comorgsyn.org One potential transformation for this compound is intramolecular cyclization. For example, direct cyclodehydration can be used to prepare cyclic amines from amino alcohols. orgsyn.org

A particularly relevant reaction for vicinal diols is the formation of cyclic carbonates. This can be achieved by reacting the diol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate. The resulting five-membered cyclic carbonate is a valuable synthetic intermediate. While the prompt mentions formation from amino epoxides, the amino diol itself is a direct precursor for this transformation.

Furthermore, studies have shown that amino alcohols can participate in domino cyclization reactions with other reagents to form complex bicyclic systems, such as γ-lactams. mdpi.com

Oxidative Transformations of Diols

The hydroxyl groups of the diol can be oxidized to various carbonyl-containing functional groups. The outcome of the oxidation depends on the specific reagent used and the reaction conditions.

Selective Oxidation : It is possible to selectively oxidize one of the hydroxyl groups. For example, the primary alcohol could be oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol remains unchanged. A study on the metabolism of the related compound 3-(phenylamino)propane-1,2-diol (PAP) found that it was primarily metabolized to 2-hydroxy-3-(phenylamino)propanoic acid, which corresponds to the oxidation of the primary alcohol of the diol to a carboxylic acid. nih.gov Conversely, reagents like pyridinium (B92312) chlorochromate (PCC) can be used to oxidize secondary alcohols to ketones. researchgate.net

Oxidative Cleavage : Strong oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave the carbon-carbon bond between the two hydroxyl groups of a vicinal diol. This reaction would break the propane-1,2-diol backbone, yielding two smaller carbonyl-containing molecules.

Table 2: Potential Oxidation Products of the Diol Moiety

| Reagent Type | Potential Product(s) |

|---|---|

| Mild oxidant (e.g., selective for primary alcohols) | 3-(N-Benzyl-N-ethylamino)-2-hydroxypropanal or 3-(N-Benzyl-N-ethylamino)-2-hydroxypropanoic acid |

| Mild oxidant (e.g., selective for secondary alcohols) | 1-Hydroxy-3-(N-benzyl-N-ethylamino)propan-2-one |

Functional Group Interconversions and Protective Group Strategies

The presence of both hydroxyl and amino functionalities in this compound necessitates strategic protection to achieve selective transformations at a desired position.

The 1,2-diol group is amenable to protection, a common strategy to prevent its interference in reactions targeting other parts of the molecule. For instance, diols can be converted into cyclic acetals or ketals, which are stable under many reaction conditions but can be readily removed when desired. A prevalent method for protecting 1,2-diols is the formation of an acetonide by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. This reversible protection is crucial for reactions involving the tertiary amine or for selective modification of one hydroxyl group.

The tertiary amine in the molecule is generally stable to many reagents. However, the N-benzyl group is a versatile protecting group for the amine functionality itself, which can be removed under specific reductive conditions. The most common method for N-debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This reaction cleaves the benzylic C-N bond to yield the corresponding secondary amine and toluene. This method is advantageous due to its clean reaction profile, though care must be taken if other reducible functional groups are present in the molecule.

Alternatively, oxidative methods can be employed for debenzylation. For example, N-benzyl amides and O-benzyl ethers can be debenzylated using a bromo radical generated from an alkali metal bromide. While this specific application is for amides and ethers, similar oxidative principles could potentially be adapted for tertiary amines.

The hydroxyl groups can undergo a variety of interconversions. They can be converted into better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. These sulfonates can then be displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of new functional groups. For instance, displacement with a halide ion (e.g., from sodium iodide) would convert the alcohol to an alkyl halide.

Interactive Table:

| Functional Group | Reaction Type | Reagents | Resulting Group | General Purpose |

|---|---|---|---|---|

| 1,2-Diol | Protection (Acetal Formation) | Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., p-TsOH) | Acetonide | Protect diol during other transformations |

| N-Benzyl Group | Deprotection (Hydrogenolysis) | H₂, Pd/C | Secondary Amine (-NH-Et) | Unmask the secondary amine for further reaction |

| Hydroxyl Group | Activation (Sulfonylation) | TsCl or MsCl, Pyridine | Sulfonate Ester (-OTs or -OMs) | Convert hydroxyl to a good leaving group |

| Sulfonate Ester | Nucleophilic Substitution | NaI in Acetone (Finkelstein Reaction) | Iodide | Introduction of a halide |

Formation of Chemically Interrelated Derivatives and Intermediates

The functional groups of this compound serve as handles for the synthesis of a variety of derivatives and intermediates.

The diol functionality can be a precursor to several important classes of compounds. For example, oxidation of the diol can lead to different products depending on the oxidant used. Strong oxidation would likely cleave the carbon-carbon bond of the diol, while milder, selective oxidation of one of the hydroxyl groups could yield a hydroxy ketone. For instance, periodate cleavage of the diol would result in the formation of two aldehyde fragments.

Esterification of one or both hydroxyl groups can be readily achieved by reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base. This allows for the introduction of a wide range of acyl groups, modifying the properties of the parent molecule. Similarly, etherification, for example, through a Williamson ether synthesis by first deprotonating a hydroxyl group with a strong base followed by reaction with an alkyl halide, can be used to introduce alkyl or other aryl groups.

The tertiary amine can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This transformation changes the electronic and solubility properties of the molecule significantly.

While specific derivatization of this compound is not extensively documented in the literature, the synthesis of analogous compounds provides insight into potential pathways. For example, the synthesis of related 2-amino-1,3-diols often involves the reduction of an intermediate Schiff base with a strong reducing agent like lithium aluminum hydride (LAH) to form the N-benzylamino diol. This suggests that the amine functionality in the target molecule is stable to such reducing agents.

Interactive Table:

| Starting Moiety | Reaction | Typical Reagents | Product Class |

|---|---|---|---|

| Hydroxyl Groups | Esterification | Acyl chloride or Anhydride, Base | Mono- or Di-esters |

| Hydroxyl Groups | Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ethers |

| 1,2-Diol | Oxidative Cleavage | Sodium Periodate (NaIO₄) | Aldehydes |

| Tertiary Amine | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in Organic Synthesis

The synthesis of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol and related compounds typically begins with readily available and reactive precursors such as glycidol (B123203) or 3-chloropropane-1,2-diol. The core of its synthesis lies in the introduction of the amino substituents through nucleophilic substitution or the ring-opening of an epoxide. In a common approach, a secondary amine like N-benzyl-N-ethylamine is reacted with a precursor like glycidol. This reaction is carefully controlled, often at temperatures ranging from 0°C to room temperature, to prevent unwanted side reactions. The choice of solvent, such as water, ethanol (B145695), or dichloromethane, is dependent on the solubility of the reactants, and a base like triethylamine (B128534) may be used to facilitate the amination process.

Once synthesized, this aminodiol becomes a valuable starting point for further chemical elaboration. Its diol functionality can be protected or activated to allow for selective reactions at other sites, or it can be a key element in the final structure of the target molecule. The tertiary amine can act as a directing group or a nucleophilic center in various reactions.

| Precursor | Key Reaction Type | Reagents | Typical Conditions |

| Glycidol | Nucleophilic ring-opening | N-benzyl-N-ethylamine | 0°C to room temperature, various solvents (water, ethanol) |

| 3-Chloropropane-1,2-diol | Nucleophilic substitution | N-benzyl-N-ethylamine | Controlled temperature, often with a base (e.g., triethylamine) |

Utility in the Construction of Advanced Chemical Scaffolds

The 3-aminopropane-1,2-diol framework is a key component in the synthesis of a variety of advanced chemical scaffolds, including heterocyclic compounds. While direct examples utilizing the N-benzyl-N-ethyl derivative are not extensively documented in publicly available research, the closely related 3-aminopropane-1,2-diol and its derivatives are employed in creating complex structures. For instance, these aminodiols can be used to prepare novel chelating resins, such as polystyrene-supported 3-amino-1,2-propanediol (B146019), which has shown high adsorption selectivity for certain metal ions.

Furthermore, the general class of 2-amino-1,3-propanediols serves as a versatile platform for synthesizing functional cyclic carbonate monomers. This is achieved through a two-step process where the amino group is first reacted with an electrophile, followed by an intramolecular cyclization of the resulting diol intermediate. This strategy allows for the concurrent installation of two different functional groups.

The metabolism of related compounds, such as 3-(phenylamino)propane-1,2-diol, has been investigated, revealing in vivo transformations to metabolites like 2-hydroxy-3-(phenylamino)propanoic acid and hydroxylated derivatives. nih.govnih.gov This highlights the potential for the aminodiol scaffold to be chemically modified both in the laboratory and under biological conditions.

Enabling Synthesis of Polyhydroxylated Amines and Related Motifs

Polyhydroxylated amines are a significant class of compounds, many of which are alkaloids with interesting biological activities. The this compound structure contains the core elements of a polyhydroxylated amine, making it a conceptually important building block for accessing these more complex natural product-like molecules.

The synthesis of such compounds often involves the strategic manipulation of the hydroxyl and amino groups. The benzyl (B1604629) group on the nitrogen atom is a particularly useful feature in this context, as it can serve as a protecting group that is readily removable by catalytic hydrogenation. This allows for the selective unmasking of a secondary or primary amine at a later stage in a synthetic sequence, which can then be further functionalized.

Mechanistic Investigations of Reactions Involving Amino Diols

Studies on Nucleophilic Ring-Opening of Epoxides by Amines

The synthesis of β-amino alcohols, including 3-(N-Benzyl-N-ethylamino)propane-1,2-diol, is frequently achieved through the nucleophilic ring-opening of epoxides by amines. scielo.org.mxresearchgate.net This reaction is a cornerstone of organic synthesis due to its efficiency and the high value of the resulting products, which are precursors to biologically active compounds and chiral auxiliaries. scielo.org.mx

The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile. chemistrysteps.comjsynthchem.com In the case of an unsymmetrical epoxide like glycidol (B123203) (2,3-epoxy-1-propanol), the amine preferentially attacks the less sterically hindered carbon atom. scielo.org.mxjsynthchem.com The high ring strain of the three-membered epoxide ring provides the driving force for the reaction, even though an alkoxide is typically not a good leaving group. chemistrysteps.com

The synthesis of this compound illustrates this mechanism. The key step involves the ring-opening of a precursor like glycidol by the secondary amine, N-benzyl-N-ethylamine. The nitrogen atom's lone pair of electrons attacks one of the epoxide's carbon atoms, leading to the simultaneous cleavage of the C-O bond. This backside attack results in an inversion of stereochemistry at the site of attack and typically forms trans or anti products. chemistrysteps.com The resulting product is an alkoxide, which is then protonated in a subsequent workup step to yield the final diol. chemistrysteps.com

Key Features of Epoxide Ring-Opening by Amines:

| Feature | Description |

|---|---|

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) chemistrysteps.comjsynthchem.com |

| Nucleophile | Amine (e.g., N-benzyl-N-ethylamine) |

| Electrophile | Epoxide (e.g., Glycidol) |

| Regioselectivity | Attack at the less substituted carbon (for basic/neutral conditions) scielo.org.mx |

| Stereochemistry | Inversion of configuration at the attacked carbon, leading to anti-addition chemistrysteps.com |

| Driving Force | Relief of epoxide ring strain chemistrysteps.com |

This synthetic route is highly effective for producing vicinal amino alcohols and is influenced by factors such as the solvent, catalyst, and reaction temperature. researchgate.net

Mechanistic Pathways of Amine-Mediated Reactions

The tertiary amine group within this compound can itself mediate or catalyze various chemical transformations. Tertiary amines are known to catalyze the ring-opening of epoxides, potentially involving the formation of a quaternary ammonium (B1175870) intermediate. researchgate.net Furthermore, amino diols can participate in more complex reaction pathways. For instance, some studies have shown that additives like 1,2-diols and 1,2-diamines can act as precursors for organic electron donors in certain coupling reactions, highlighting a non-traditional mechanistic role. docksci.com

In reactions involving multiple potential pathways, the specific conditions can favor one mechanism over another. For example, in thermal processes, different hydrogen shift mechanisms can compete with radical addition pathways. northwestern.edu The presence of the amino diol can influence the reaction environment (e.g., pH, polarity) and the stability of intermediates, thereby directing the course of the reaction.

Mechanistic Studies on Functional Group Transformations (e.g., Carbonate Formation)

The diol functionality of this compound can undergo various transformations, with the formation of cyclic carbonates being a prominent example. The synthesis of six-membered cyclic carbonates from 1,3-diol precursors is a well-established field. rsc.org This transformation is particularly significant as it utilizes carbon dioxide (CO₂), a renewable C1 source, to create valuable chemical products. scispace.comrsc.org

The mechanism for direct cyclic carbonate synthesis from a diol and CO₂ typically requires a dehydration agent to overcome the unfavorable thermodynamics of the reaction. scispace.comacs.org A general strategy involves a two-step process:

Activation/Carboxylation: The diol reacts with a carbonylating agent. When using CO₂, the reaction can be catalyzed by bases or specific catalysts like cerium oxide. rsc.orgacs.org The tertiary amine within the amino diol could potentially act as an internal base or co-catalyst. Amines are known to form carbamate (B1207046) salts with CO₂, which are considered activated forms of carbon dioxide, making them more susceptible to nucleophilic attack by the hydroxyl groups. nih.gov

Intramolecular Cyclization: The intermediate formed undergoes an intramolecular nucleophilic attack, where one hydroxyl group attacks the activated carbonyl carbon, displacing a leaving group and forming the cyclic carbonate ring. rsc.org

N-heterocyclic carbenes (NHCs) have also been shown to catalyze the formation of cyclic carbonates from diols and CO₂ at atmospheric pressure, proceeding through the formation of an NHC-CO₂ adduct that acts as the carboxylating agent. rsc.org

Investigation of Intermolecular Interactions in Reaction Systems

The physical and chemical behavior of this compound in a reaction system is governed by a complex interplay of intermolecular forces. youtube.com Understanding these interactions is crucial for predicting solubility, reactivity, and catalytic activity.

Hydrogen Bonding: The two hydroxyl (-OH) groups are the most significant contributors to intermolecular interactions. They can act as both hydrogen bond donors (with the hydrogen atom) and acceptors (with the oxygen atom's lone pairs). nih.gov This allows the molecule to form extensive networks with itself and with other protic molecules like water or alcohols. The tertiary nitrogen atom can also act as a hydrogen bond acceptor. nih.gov

Dipole-Dipole Interactions: The polar C-O and C-N bonds create permanent dipoles in the molecule, leading to dipole-dipole attractions. youtube.com

A review of diamine-diol binary systems highlights that these interactions are complex and can be studied using spectral methods, thermodynamic analysis, and theoretical calculations to understand their effect on the system's properties. nih.gov These forces are critical in processes like CO₂ capture, where amine-alcohol mixtures show enhanced absorption capacity due to favorable intermolecular interactions. nih.gov

Diastereoconvergent Synthetic Mechanisms for Diols

While the synthesis of this compound from a chiral epoxide is often stereospecific, the compound itself can be a starting material in reactions that employ diastereoconvergent mechanisms. A diastereoconvergent synthesis is a powerful strategy that converts a mixture of diastereomers of a starting material into a single diastereomer of the product. researchgate.net

For example, a catalytic process could take a diastereomeric mixture of an amino diol and convert it into a single stereoisomer of a different compound, such as a vicinal diamine. The mechanism for such a transformation often involves a "borrowing hydrogen" or oxidation-reduction sequence:

Oxidation: A transition metal catalyst (e.g., ruthenium) temporarily oxidizes the diol to an intermediate diketone or keto-aldehyde. This step erases the stereogenic centers of the diol.

Imination/Condensation: The carbonyl intermediate reacts with an amine to form an imine or enamine.

Stereoselective Reduction: A chiral catalyst (e.g., iridium complex) then facilitates a highly stereoselective reduction of the C=N or C=C bond, creating the new stereocenters with high diastereoselectivity. researchgate.net

This approach allows for the efficient and atom-economical creation of complex, stereochemically defined molecules from readily available mixtures of diol isomers. researchgate.net

Computational and Theoretical Studies

Molecular Modeling and Simulation Approaches

A thorough search of scientific databases yielded no specific studies that have applied molecular modeling or simulation techniques to 3-(N-Benzyl-N-ethylamino)propane-1,2-diol. Such studies, which often involve methods like molecular dynamics or Monte Carlo simulations, would be invaluable for understanding the compound's conformational landscape and its interactions in various environments.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations are fundamental to modern chemistry for predicting molecular properties with high accuracy. nih.gov Methods like Density Functional Theory (DFT) are powerful tools for these predictions. mdpi.com Despite the utility of these methods, no dedicated quantum chemical studies for this compound have been identified.

No literature was found that specifically details the predicted molecular conformations of this compound through quantum chemical calculations. Such analysis would clarify the stable spatial arrangements of the molecule's atoms, which is essential for understanding its biological and chemical activity.

There is no available research that analyzes the electronic structure (e.g., orbital energies, charge distribution) or reactivity of this compound using quantum chemical methods. These studies could provide insights into its chemical behavior by identifying reactive sites. rsc.org The benzyl (B1604629) and hydroxyl groups are expected to influence the compound's reactivity and potential for hydrogen bonding.

Theoretical Frameworks for Reaction Kinetics and Thermodynamics

No publications were found that apply theoretical frameworks to determine the reaction kinetics or thermodynamics of this compound. This type of research would help in predicting the feasibility, rates, and energy changes of reactions involving this compound.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding)

While the structure of this compound, with its two hydroxyl groups, suggests a strong potential for hydrogen bonding, no specific theoretical or experimental studies confirming and detailing these interactions were found. Studies on similar polyhydroxy compounds have demonstrated the importance of hydrogen bonds in determining their three-dimensional structures. researchgate.net

Application of Solubility Theories and Solvation Parameters

A search for the application of solubility theories and the calculation of solvation parameters for this compound did not yield any specific studies. This information would be critical for understanding its behavior in different solvents and for its application in various chemical processes.

Advanced Chemical Research Applications of 3 N Benzyl N Ethylamino Propane 1,2 Diol

Application as a Ligand in Catalysis

The structural framework of 3-(N-Benzyl-N-ethylamino)propane-1,2-diol, featuring both nitrogen and oxygen atoms, makes it an excellent candidate for use as a ligand in metal-catalyzed reactions. These heteroatoms can coordinate with a metal center, influencing its electronic properties and steric environment to facilitate and control chemical transformations.

In the realm of synthetic chemistry, directing groups are instrumental for achieving high regioselectivity in C-H functionalization reactions. These groups coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation and subsequent transformation. The this compound molecule possesses the necessary features to act as an N,O-bidentate ligand. researchgate.netresearchgate.net The nitrogen of the tertiary amine and one of the hydroxyl oxygens can chelate to a metal center, forming a stable five- or six-membered ring. nih.gov This chelation pre-organizes the substrate and brings the catalyst close to specific C-H bonds, for instance, on the benzyl (B1604629) ring, potentially enabling site-selective functionalization.

While specific studies on this compound as a directing group are not extensively documented, the principle is well-established with similar amino alcohol structures. acs.org The effectiveness of such N,O-bidentate directing groups has been demonstrated in palladium, cobalt, and copper-catalyzed reactions, facilitating arylation, alkylation, and amination of otherwise unreactive C-H bonds. researchgate.netnih.gov The bulky N-benzyl and N-ethyl groups on the nitrogen atom can also play a crucial role in influencing the stereochemical outcome of the reaction.

| Catalytic Application | Role of the Compound | Key Functional Groups | Potential Metal Catalysts |

| C-H Functionalization | Directing Group | Tertiary Amine, Hydroxyl Group (N,O-bidentate chelation) | Palladium (Pd), Cobalt (Co), Copper (Cu), Ruthenium (Ru) |

| Cross-Coupling Reactions | Ligand | Tertiary Amine, Hydroxyl Group | Nickel (Ni), Palladium (Pd) |

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for enantioselective transformations. rsc.orgnih.gov When synthesized in an enantiomerically pure form, this compound can be a valuable chiral ligand. The stereocenter at the C2 position of the propanediol (B1597323) backbone can induce asymmetry in the catalytic process, leading to the preferential formation of one enantiomer of the product.

A prominent application for such chiral ligands is in the enantioselective addition of organometallic reagents to aldehydes and ketones. For instance, chiral amino alcohols are known to catalyze the addition of diethylzinc (B1219324) to aldehydes with high enantioselectivity. rsc.org In such a reaction, the amino alcohol and diethylzinc form a chiral catalyst complex, which then coordinates the aldehyde in a specific orientation, dictating the face from which the ethyl group is transferred. The resulting secondary alcohol is thus produced with high enantiomeric excess. The specific structure of this compound, with its defined steric and electronic properties, could offer unique advantages in controlling the selectivity of these and other asymmetric reactions, such as reductions, oxidations, and aldol (B89426) reactions. nih.govacs.org

| Asymmetric Reaction | Role of the Chiral Compound | Expected Outcome | Relevant Research Area |

| Addition of Dialkylzinc to Aldehydes | Chiral Ligand/Catalyst | Enantiomerically enriched secondary alcohols | Asymmetric C-C bond formation |

| Asymmetric Aldol Reaction | Chiral Ligand/Organocatalyst | Enantiomerically enriched β-hydroxy ketones | Stereoselective synthesis |

| Asymmetric Hydrogenation | Chiral Ligand | Enantiomerically enriched alcohols or amines | Asymmetric reduction |

Use in Materials Science Research

The dual functionality of this compound, possessing both reactive hydroxyl groups and a bulky hydrophobic moiety, makes it a versatile building block in materials science.

Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. researchgate.net The two hydroxyl groups of this compound can undergo polycondensation with dicarboxylic acids or their derivatives to form polyesters, or react with diisocyanates to produce polyurethanes. researchgate.netmdpi.com

When used as a monomer or a chain extender in polyurethane synthesis, the diol component reacts with isocyanate groups to form the characteristic urethane (B1682113) linkages. birmingham.ac.uknih.gov The incorporation of the N-benzyl-N-ethylamino group into the polymer backbone would impart specific properties to the resulting material. This bulky, non-polar side group would likely disrupt polymer chain packing, leading to a more amorphous material with a lower glass transition temperature and potentially increased solubility in organic solvents. Furthermore, the tertiary amine could act as a catalytic site for the polyurethane-forming reaction or provide a point for post-polymerization modification.

| Polymer Type | Role of the Compound | Reactive Groups | Potential Co-monomers |

| Polyurethane | Monomer / Chain Extender | Two Hydroxyl (-OH) groups | Diisocyanates (e.g., MDI, TDI, HDI) researchgate.netresearchgate.net |

| Polyester | Monomer | Two Hydroxyl (-OH) groups | Dicarboxylic acids or their esters |

The structure of this compound is inherently amphiphilic. The propane-1,2-diol portion is polar and hydrophilic due to the hydroxyl groups capable of hydrogen bonding, while the N-benzyl-N-ethylamino moiety is non-polar and hydrophobic. nih.govnih.gov This dual nature suggests its potential use as a surfactant or emulsifying agent.

Development as a Chemical Probe in Mechanistic Enzymology Studies

Chemical probes are small molecules used to study and manipulate the function of proteins and other biomolecules, providing insights into biological processes. The amino alcohol structure is a common motif in many biologically active compounds and enzyme inhibitors. nih.gov

This compound could be developed as a chemical probe to investigate enzyme mechanisms, particularly for enzymes that recognize alcohol or amine functionalities. For example, it could act as a competitive inhibitor for enzymes whose natural substrates are similar in structure. icdst.org The benzyl group could facilitate binding to hydrophobic pockets within an enzyme's active site, while the diol and amine groups could form hydrogen bonds or ionic interactions with key amino acid residues.

Enzymes such as proteases, kinases, and metabolic enzymes like cytochrome P450s are potential targets. wikipedia.org Cytochrome P450 enzymes, for instance, are involved in the metabolism of a vast range of xenobiotics, and studying their interaction with novel chemical entities like this compound can provide valuable information on metabolic pathways and potential drug-drug interactions. wikipedia.org Furthermore, derivatives of the related compound 3-(N-phenylamino)propane-1,2-diol (PAP) have been identified as toxic biomarkers, making the study of how such molecules interact with biological systems a significant area of research. nih.gov By using this compound as a probe, researchers can elucidate binding modes, catalytic mechanisms, and the structural requirements for enzyme inhibition. nih.govacs.org

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of "3-(N-Benzyl-N-ethylamino)propane-1,2-diol" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule. uobasrah.edu.iq

For "this compound," both ¹H (proton) and ¹³C (carbon-13) NMR spectra would yield distinct signals corresponding to each unique hydrogen and carbon atom in the structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethyl groups, the methine proton of the ethyl group, and the protons associated with the propane-1,2-diol backbone. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the assignment of each proton to its position in the molecule. uobasrah.edu.iqyoutube.com For instance, the protons on the phenyl ring would typically appear in the aromatic region (around 7.2-7.4 ppm), while the aliphatic protons would be found at lower chemical shifts. nih.govacs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. youtube.com Each carbon atom in a unique electronic environment gives a distinct signal. researchgate.net For "this compound," separate signals would be anticipated for the carbons of the phenyl ring, the benzylic methylene carbon, the N-ethyl carbons, and the three carbons of the propane-1,2-diol moiety. The chemical shifts of these carbons are indicative of their hybridization and the electronegativity of adjacent atoms. nih.gov

Expected ¹H and ¹³C NMR Data:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.40 | Multiplet | 127.0-130.0 |

| Benzyl-CH₂ | ~3.60 | Singlet | ~58.0 |

| Ethyl-CH₂ | ~2.60 | Quartet | ~48.0 |

| Ethyl-CH₃ | ~1.10 | Triplet | ~12.0 |

| Propanediol-CH(OH) | ~3.80 | Multiplet | ~70.0 |

| Propanediol-CH₂(OH) | ~3.50 | Multiplet | ~65.0 |

| Propanediol-CH₂N | ~2.70 | Multiplet | ~59.0 |

This table presents predicted data based on the analysis of structurally related compounds.

Mass Spectrometry (EI or ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through fragmentation analysis. core.ac.uk Depending on the ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), different types of information can be obtained.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like "this compound". It typically generates a protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. For C₁₂H₁₉NO₂, the expected monoisotopic mass of the protonated molecule would be approximately 210.15 m/z. High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass, which can be used to confirm the elemental formula. nih.gov

Electron Ionization (EI-MS): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound. For "this compound," characteristic fragmentation would be expected from the cleavage of C-C and C-N bonds. A prominent peak would likely correspond to the stable benzyl cation or tropylium (B1234903) ion at m/z 91. core.ac.ukcore.ac.uk Other significant fragments could arise from the loss of the ethyl group or parts of the propanediol (B1597323) chain. core.ac.uk

Expected Fragmentation Pattern (EI-MS):

| m/z | Possible Fragment Ion | Structural Origin |

| 209 | [M]⁺ | Molecular Ion |

| 178 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl group |

| 118 | [C₈H₁₀N]⁺ | Cleavage of the propanediol side chain |

| 91 | [C₇H₇]⁺ | Benzyl cation (Tropylium ion) |

This table presents a hypothetical fragmentation pattern based on common fragmentation pathways for N-benzylated amino alcohols.

Chiroptical Methods (e.g., Circular Dichroism (CD) Spectroscopy)

"this compound" possesses a chiral center at the C2 position of the propane-1,2-diol moiety. Therefore, it can exist as a pair of enantiomers. Chiroptical methods are essential for studying these stereoisomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of chiral compounds. While the diol and amino functionalities themselves are not strong chromophores in the accessible UV-Vis range, the presence of the benzyl group's aromatic chromophore allows for the use of CD spectroscopy. The interaction of this chromophore with the chiral center can produce a characteristic CD signal, which would be equal in magnitude but opposite in sign for the two enantiomers. This technique is invaluable for confirming the enantiomeric purity of a sample.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental for separating the components of a mixture and assessing the purity of a compound. For "this compound," both liquid and gas chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) with UV Detection